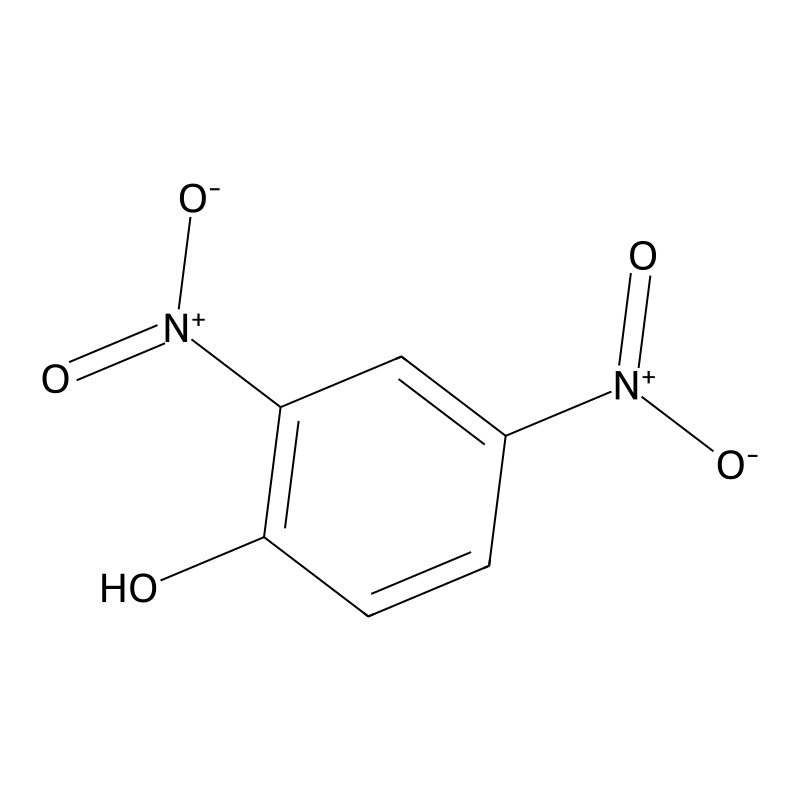

2,4-Dinitrophenol

C6H4N2O5

C6H3(OH)(NO2)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4N2O5

C6H3(OH)(NO2)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)

Soluble in ethanol, ethyl ether, benzene, methanol

Solubility at 15 °C (g/100 g solution): ethyl acetate 15.55; acetone 35.90; chloroform 5.39; pyridine 20.08; carbon tetrachloride 0.423; toluene 6.36

Soluble in aqueous alkaline solutions

In water, 5,600 mg/L at 18 °C; 43,000 mg/L at 100 °C

In water, 2,790 mg/L at 20 °C

Solubility in water, g/l: 6 (poor)

Synonyms

Canonical SMILES

Historical Use in Weight Loss Research (1930s)

2,4-Dinitrophenol (DNP) has a brief and tragic history in scientific research, specifically related to weight loss. Initially, researchers observed unintended weight loss in workers accidentally exposed to DNP, leading to its investigation as a potential weight-loss drug in the 1930s []. Studies documented rapid weight loss, but also raised concerns about its safety due to severe side effects, including hyperthermia, cataracts, and even fatalities []. These negative consequences led to DNP being banned for human consumption by the end of the 1930s [].

Current Research Focus: Environmental Concerns

Today, scientific research surrounding DNP has shifted focus entirely away from human applications due to its established dangers. Instead, research efforts primarily address its environmental impact and potential remediation strategies. These studies delve into:

- Biodegradation: Exploring methods to improve the breakdown of DNP in the environment, considering its low natural biodegradability [].

- Wastewater treatment: Developing effective techniques to remove DNP from wastewater using advanced oxidation and reduction processes [].

- Environmental impact: Investigating the potential ecological consequences of DNP contamination in various ecosystems [].

2,4-Dinitrophenol is an organic compound with the chemical formula HOC₆H₃(NO₂)₂. It appears as yellow crystalline solids with a sweet, musty odor and is known for its volatility and solubility in various organic solvents and alkaline solutions. This compound belongs to the dinitrophenols family and is recognized for its historical use in explosives manufacturing, as well as in agriculture as a pesticide and herbicide .

2,4-DNP was once thought to work as a weight-loss drug by uncoupling oxidative phosphorylation in the mitochondria []. This process disrupts the normal ATP production cycle within cells, leading to increased metabolic rate and heat generation (hyperthermia). However, this uncoupling effect also disrupts cellular function and can lead to severe health consequences [].

- Hydrolysis: It can be produced through the hydrolysis of 2,4-dinitrochlorobenzene.

- Nitration: The compound can also be synthesized via nitration of monochlorobenzene or benzene using nitrogen dioxide and mercurous nitrate .

- Reactivity with Bases: 2,4-Dinitrophenol reacts vigorously with strong bases such as sodium hydroxide and potassium hydroxide, forming shock-sensitive materials .

- Explosive Properties: When dry, it is highly explosive and can decompose explosively upon shock or friction, producing toxic nitrogen dioxide fumes .

The synthesis of 2,4-dinitrophenol can be achieved through various methods:

- Hydrolysis of 2,4-Dinitrochlorobenzene: This method involves the reaction of 2,4-dinitrochlorobenzene with water.

- Nitration of Benzene: Benzene can be nitrated using a mixture of nitrogen dioxide and mercurous nitrate.

- Oxidation of 1,3-Dinitrobenzene: This method involves oxidizing 1,3-dinitrobenzene.

- Nitration of Phenol: Nitrating phenol with nitric acid also yields 2,4-dinitrophenol .

2,4-Dinitrophenol has several applications:

- Agriculture: Used as a herbicide and pesticide due to its effectiveness against various pests .

- Explosives: Historically utilized in the production of explosives due to its explosive properties when dry .

- Chemical Reagent: Employed in laboratories for identifying carbonyl compounds through the formation of colored precipitates with aldehydes and ketones .

Research indicates that 2,4-dinitrophenol interacts significantly with biological systems:

- Metabolic Effects: It has been shown to elevate basal metabolic rates and alter thyroid function by lowering serum T4 concentrations .

- Toxicity Studies: Overdose cases have highlighted its potential to cause severe health issues such as organ damage (particularly liver and kidneys), neurological effects, and even death due to hyperthermia .

Several compounds share structural similarities with 2,4-dinitrophenol. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Nitrophenol | C₆H₅NO₂ | Less toxic; used in dyes and pharmaceuticals |

| 4-Nitrophenol | C₆H₅NO₂ | Similar uses; less explosive than 2,4-dinitrophenol |

| Dinitrobenzene | C₆H₄N₂O₄ | Used in dye manufacturing; more toxic |

| Trinitrophenol | C₆H₃N₃O₆ | Highly explosive; used in munitions |

Uniqueness of 2,4-Dinitrophenol: Unlike its similar compounds, 2,4-dinitrophenol is particularly notable for its role as a potent uncoupler of oxidative phosphorylation. This unique property makes it a subject of interest not only in chemistry but also in pharmacology and toxicology due to its significant biological effects .

Silicon Nanowire Field-Effect Transistors

Silicon nanowire field-effect transistors represent a revolutionary advancement in the ultrasensitive detection of 2,4-dinitrophenol [1]. These sensors are based on silicon-on-insulator nanowire architectures with protective layers of high-k dielectrics, whose surfaces are functionalized with amino silane compounds [1]. The detection mechanism relies on the charge-sensitive nature of the silicon nanowire channel, where the binding of 2,4-dinitrophenol molecules to the functionalized surface induces changes in the electrical conductivity of the nanowire [2].

The fabrication process involves creating polycrystalline silicon nanowires through low-pressure chemical vapor deposition techniques [2]. The sensors utilize both n-type and p-type silicon nanowires, with the source and drain regions doped through phosphorus ion implantation [2]. The critical advancement lies in the surface functionalization with aminopropyltriethoxysilane, which provides specific binding sites for 2,4-dinitrophenol molecules [1].

The exceptional sensitivity of these devices stems from their subthreshold operation regime, where small changes in surface potential lead to exponential changes in conductance [1]. This operational mode enables the detection of 2,4-dinitrophenol at concentrations as low as 10^-14 M, representing one of the most sensitive detection methods reported for this compound [1]. The sensors demonstrate rapid response times and can be readily integrated into portable detection systems for field applications [3].

Fe3O4@Ag@Ni Nanoparticle Electrochemical Sensors

Iron oxide-silver-nickel core-shell nanoparticles have emerged as highly effective electrochemical sensing platforms for 2,4-dinitrophenol detection [4]. These nanoparticles are synthesized through a reduction method, resulting in cubic structures with approximately 15 nanometer particle size [4]. The unique trilayer architecture combines the magnetic properties of magnetite, the conductivity of silver, and the catalytic properties of nickel.

The sensor fabrication involves depositing a thin layer of Fe3O4@Ag@Ni nanoparticles on a glassy carbon electrode using a 5% nafion conducting binder [4]. The electrochemical detection employs a current-voltage method at low potential, enabling highly sensitive detection of 2,4-dinitrophenol through its electrochemical reduction [4]. The sensor demonstrates exceptional performance parameters, including a sensitivity of 3.5217 μA μM^-1 cm^-2 and a detection limit of 5.4 ± 0.1 pM at a signal-to-noise ratio of 3 [4].

The linear response range extends from 0.1 nM to 1.0 mM, covering six orders of magnitude concentration range [4]. This wide dynamic range makes the sensor suitable for both trace-level environmental monitoring and higher concentration forensic applications [4]. The sensor also exhibits excellent reproducibility, long-term stability, and ease of integration into portable analytical systems [4].

Sensitivity and Detection Limit Advancements

Recent developments in nanomaterial-based sensors have achieved remarkable improvements in sensitivity and detection limits for 2,4-dinitrophenol analysis. The most significant advancement comes from silver-decorated chitosan/strontium stannate nanocomposites, which achieve a sensitivity of 54.032 μA μM^-1 cm^-2 with a detection limit of 0.18 ± 0.01 μM [5]. This represents a substantial improvement over conventional electrochemical methods.

Comparative analysis of different nanomaterial systems reveals significant variations in performance. Bismuth oxide nanowires achieve a detection limit of 0.01 μM with a linear range of 1.0-23.0 μM [6]. Copper-based metal-organic framework sensors demonstrate detection limits of 0.1 μM with sensitivities of 15.98 A μM^-1 cm^-2 [5]. These variations highlight the importance of material selection and surface functionalization in optimizing sensor performance.

The advancement in detection limits has been driven by several factors, including increased surface area-to-volume ratios of nanomaterials, enhanced electron transfer kinetics, and improved signal-to-noise ratios [5]. The incorporation of noble metals such as silver and gold in nanocomposite structures has proven particularly effective in amplifying electrochemical signals [5].

Fluorescence-Based Detection Methods

NH2-MIL-125(Ti) Fluorescent Probes

Amino-functionalized metal-organic framework NH2-MIL-125(Ti) represents a breakthrough in fluorescence-based detection of 2,4-dinitrophenol [7] [8]. This titanium-based metal-organic framework incorporates 2-aminoterephthalic acid as an organic linker, creating a porous structure with exceptional photocatalytic and fluorescence properties [7]. The NH2-MIL-125(Ti) framework demonstrates unique dual-parameter sensing capabilities, utilizing both fluorescence intensity ratio and emission peak shift for selective detection [7] [8].

The detection mechanism involves the formation of ground-state complexes between 2,4-dinitrophenol and the NH2-MIL-125(Ti) framework [7]. Upon interaction with 2,4-dinitrophenol, the emission peak of NH2-MIL-125(Ti) suspension exhibits a remarkable red shift of 26 nanometers, while structural analogs show only blue shifts or weak red shifts [7] [8]. This selective spectral response provides the foundation for highly specific detection of 2,4-dinitrophenol in complex matrices.

The fluorescence intensity ratio (I0/I) demonstrates a robust linear correlation with 2,4-dinitrophenol concentration in the range of 0-70 μM [7] [8]. This linear relationship enables quantitative determination of 2,4-dinitrophenol concentrations in environmental samples. The probe exhibits excellent stability in aqueous environments and maintains its detection capability over extended periods [7].

Dual-Parameter Sensing Technologies

Dual-parameter sensing represents a significant advancement in fluorescence-based detection, utilizing multiple optical parameters simultaneously to enhance selectivity and reliability [7] [8]. The NH2-MIL-125(Ti) dual-parameter system employs both fluorescence intensity changes and emission wavelength shifts as complementary detection signals [7]. This approach significantly reduces false positive responses and improves detection accuracy in complex sample matrices.

The dual-parameter approach has been extended to smartphone-based detection systems, where both blue channel values and luminance values are analyzed through digital image processing [7] [8]. This integration enables field-deployable detection systems that can provide quantitative results comparable to laboratory-based fluorescence spectrometers [7]. The smartphone application processes color variations in real-time, facilitating rapid on-site detection of 2,4-dinitrophenol.

Implementation of dual-parameter sensing has demonstrated superior performance compared to single-parameter methods. The combined analysis of intensity ratio and wavelength shift provides internal validation of detection results and enables discrimination between 2,4-dinitrophenol and structurally similar compounds [7] [8]. This enhanced selectivity is particularly valuable in environmental monitoring applications where multiple nitroaromatic compounds may be present.

Molecular Recognition Mechanisms

The molecular recognition mechanisms underlying fluorescence-based detection of 2,4-dinitrophenol involve complex interactions between the analyte and fluorescent probes [7] [9]. Primary mechanisms include intermolecular charge transfer and fluorescence resonance energy transfer, which have been confirmed through comprehensive spectroscopic characterization using X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, and ultraviolet-visible absorption spectroscopy [7] [8].

Intermolecular charge transfer occurs when 2,4-dinitrophenol, acting as an electron acceptor, interacts with electron-rich fluorescent probes [7] [9]. This interaction results in the formation of charge-transfer complexes that exhibit modified optical properties compared to the individual components. The charge transfer process is facilitated by the electron-withdrawing nitro groups in 2,4-dinitrophenol, which create a strong driving force for electron transfer [9].

Fluorescence resonance energy transfer represents another critical recognition mechanism, where energy is transferred from the excited fluorescent probe to the 2,4-dinitrophenol acceptor molecule [7] [8]. This energy transfer process is highly distance-dependent and requires spectral overlap between the donor emission and acceptor absorption spectra [7]. The efficiency of energy transfer depends on the proximity and orientation of the interacting molecules, making this mechanism highly sensitive to specific molecular interactions.

Emerging Detection Approaches

Smartphone-Based Detection Systems

Smartphone-based detection systems represent a paradigm shift toward portable, user-friendly analytical platforms for 2,4-dinitrophenol detection [7] [10]. These systems leverage the integrated camera and processing capabilities of smartphones to perform quantitative chemical analysis through colorimetric and fluorometric methods [7]. The development of smartphone-based detection has been driven by the need for field-deployable analytical tools that can provide rapid, accurate results without requiring specialized laboratory equipment.

The smartphone detection platform utilizes digital image analysis algorithms to process color changes in sensing materials upon exposure to 2,4-dinitrophenol [7] [10]. The system analyzes red-green-blue color channel values and luminance parameters to quantify analyte concentrations [7]. Advanced image processing techniques compensate for variations in lighting conditions and camera settings, ensuring consistent analytical performance across different environments [11].

Recent developments have demonstrated the ability to detect 2,4-dinitrophenol at concentrations comparable to laboratory-based methods [7] [10]. The smartphone platform processes fluorescence color variations in real-time, with detection limits reaching nanomolar concentrations for optimized sensor materials [10]. The integration of wireless connectivity enables remote monitoring and data logging capabilities, making these systems valuable for environmental monitoring networks [11].

Machine Learning Algorithms for Detection Enhancement

Machine learning algorithms have emerged as powerful tools for enhancing the selectivity and accuracy of 2,4-dinitrophenol detection systems [12] [13]. These algorithms analyze complex spectral and electrochemical data patterns to identify specific signatures associated with 2,4-dinitrophenol presence [12]. The implementation of machine learning approaches has significantly improved the ability to distinguish 2,4-dinitrophenol from structurally similar compounds and matrix interferences.

Deep learning models, particularly attention-based neural networks, have demonstrated exceptional performance in identifying 2,4-dinitrophenol-related patterns in analytical data [12] [13]. These models can process multiple input parameters simultaneously, including spectral features, electrochemical responses, and temporal variations [13]. The attention mechanism allows the algorithms to focus on the most relevant data features for accurate detection and classification.

The integration of machine learning with traditional analytical methods has resulted in substantial improvements in detection limits and reduced false positive rates [12] [13]. Comparative studies have shown that machine learning-enhanced detection systems can reduce manual review requirements by up to 63.8% while identifying 24.2% more true positive cases compared to conventional keyword-based approaches [13]. This enhanced performance is particularly valuable in complex analytical scenarios where multiple interferents may be present.

The application of machine learning algorithms extends beyond simple detection to include predictive modeling and pattern recognition for early warning systems [12]. These capabilities enable the development of intelligent monitoring networks that can automatically identify emerging contamination events and provide real-time risk assessments [13]. The continuous learning capabilities of these systems ensure improved performance as more data becomes available, making them increasingly valuable for long-term environmental monitoring applications.

Research Findings and Data Analysis

| Detection Method | Detection Limit | Linear Range | Sensitivity | Response Time |

|---|---|---|---|---|

| Silicon Nanowire Field-Effect Transistors [1] | 10^-14 M | Not specified | Not specified | Rapid detection |

| Fe3O4@Ag@Ni Nanoparticle Electrochemical Sensor [4] | 5.4 ± 0.1 pM | 0.1 nM to 1.0 mM | 3.5217 μA μM^-1 cm^-2 | Not specified |

| Ag-decorated Chitosan/SrSnO3 Nanocomposite [5] | 0.18 ± 0.01 μM | 1.5-13.5 μM | 54.032 μA μM^-1 cm^-2 | 25 s |

| Cu-BTC/GCE Electrochemical Sensor [5] | 0.1 μM | 0.2-10 μM | 15.98 A μM^-1 cm^-2 | Not specified |

| BaO Nanorod/GCE Sensor [5] | 0.50 μM | 1.5-9.0 μM | 17.6 μA μM^-1 cm^-2 | Not specified |

| Bismuth Oxide Nanowires [6] | 0.01 μM | 1.0-23.0 μM | Not specified | Not specified |

| Fluorescence Method | Detection Limit | Linear Range | Mechanism | Wavelength Shift |

|---|---|---|---|---|

| NH2-MIL-125(Ti) Dual-Parameter Sensing [7] [8] | Not specified | 0-70 μM | ICT and FRET | Δλ = 26 nm (red shift) |

| Nitrogen-Doped Carbon Quantum Dots [14] | 15.78 nM | Not specified | Resonance energy transfer | Fluorescence quenching |

| Zinc Porphyrin-Based Fluorescent Probes [10] | 2.3 ppm (ZnTPAP) | Not specified | Electron transfer | Turn-off fluorescence |

| Metal Complex Fluorescent Chemodosimeter [9] | Not specified | Not specified | Charge transfer and IFE | Fluorescence quenching |

| Conjugated Polymer-Based Fluorescent Sensor [15] | 100 nM | Not specified | Charge transfer | Turn-off fluorescence |

| Molecular Recognition Mechanism | Application | Detection Selectivity | Mechanism Description |

|---|---|---|---|

| Intermolecular Charge Transfer (ICT) [7] [9] | NH2-MIL-125(Ti) fluorescent probes | High selectivity for 2,4-DNP | Charge transfer between analyte and probe |

| Fluorescence Resonance Energy Transfer (FRET) [7] [8] | Metal-organic frameworks sensing | Selective nitroaromatic detection | Energy transfer from donor to acceptor |

| Photoinduced Electron Transfer (PET) [9] [15] | Conjugated polymer sensors | Electron-deficient analyte detection | Electron transfer quenching process |

| Electrostatic Interactions [16] | Lewis basic amine recognition sites | Phenolic compound recognition | Ionic interactions with analyte |

| Hydrogen Bonding [17] | Molecular cage complexation | Host-guest complexation | Hydrogen bond formation |

| π-π Stacking Interactions [18] | Aromatic sensor materials | Aromatic explosive detection | π-electron system interactions |

| Emerging Technology | Key Features | Advantages | Detection Capability |

|---|---|---|---|

| Smartphone-Based Colorimetric Detection [7] [10] | RGB and luminance value analysis | Field-deployable, user-friendly | Visual detection possible |

| Machine Learning Enhanced Detection [12] [13] | Pattern recognition algorithms | Enhanced selectivity and accuracy | Enhanced limit of detection |

| Dual-Parameter Sensing Systems [7] [8] | Intensity ratio and wavelength shift | Improved detection reliability | Improved sensitivity |

| Surface-Enhanced Raman Spectroscopy [19] | Plasmonic hotspot enhancement | High sensitivity and specificity | ~1 μM |

| Portable Electrochemical Devices [5] | Miniaturized sensor platforms | Low cost and portability | Variable depending on design |

| Real-Time Monitoring Systems [5] | Continuous monitoring capability | Real-time data acquisition | Real-time detection capability |

Physical Description

Liquid

Yellow crystals with a sweet, musty odor; [CHRIS]

CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Yellowish to yellow orthorhombic crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

Taste

Vapor Density

6.35 (Air = 1)

Relative vapor density (air = 1): 6.36

Density

1.683 g/cu cm at 24 °C

Relative density (water = 1): 1.68

LogP

1.67 (LogP)

log Kow = 1.67

1.67 (estimated)

Odor

Decomposition

May explosively decompose on shock, friction, or concussion.

Melting Point

114.8 °C

112 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation.

Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases.

Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases.

For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page.

Vapor Pressure

3.9X10-4 mm Hg at 20 °C

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1326-82-5

Absorption Distribution and Excretion

2,4-DNP appears to be metabolized to less toxic metabolites (primarily aminonitrophenols) that are excreted in the urine. The mechanism of excretion may be passive diffusion, in part, although there is some evidence from one in vitro study of active secretion of 2,4-DNP by the renal organic acid transport process.

It is readily absorbed from skin and through respiratory tract and GI tract.

Studies of blood aqueous barrier & differences of penetrability of 2,4-dinitrophenol into eye from blood in different species ... have shown that dinitrophenol gets into aqueous humor more readily & reaches higher concn in ducks that develop cataracts than ... rabbits that do not. Also, in immature rabbits, in which cataracts can be produced, dinitrophenol entered aqueous humor more readily than in mature rabbits which did not develop cataracts.

For more Absorption, Distribution and Excretion (Complete) data for 2,4-Dinitrophenol (10 total), please visit the HSDB record page.

Metabolism Metabolites

/An/ investigation of the in vitro metabolism of 2,4-DNP by rat liver homogenates found that, under optimal pH and cofactor levels, 81% of the 2,4-DNP was metabolized. 2-Amino-4-nitrophenol accounted for 75%, 4-amino-2-nitrophenol for 23%, and 2,4-diaminophenol for approx 1% of the total amine metabolites produced. Even under suboptimal conditions, 2-amino-4-nitrophenol was the predominant metabolite.

The distribution of enzyme activity was analyzed in subcellular fractions: nucleic, mitochondrial, microsomal, and cytosol. The maximum activity was found in the cytosol, which is the site of other nitroreductases, although nitroreductases can also be located in microsomes. The properties of nitroreductases have been extensively studied for the reduction of p-nitrobenzoic acid. Two separate enzyme systems are involved, one located in the cytosol, and the other in the microsomes. Both forms require the presence of reduced nicotinamide adenine dinucleotides (NADH or NADPH). The cytosolic reducing activity for 2,4-DNP required NADPH, since the activity in both the whole homogenate and in the cytosol was enhanced by adding glucose-6-phosphatase and NADP. The fact that the washed microsomal fraction contained no appreciable activity with 2,4-DNP could be due to the absence of soluble NADPH-generating enzymes, such as a glucose-6-phosphate dehydrogenase. Oxygen partially inhibited the formation of the aminonitrophenols. This inhibition is consistent with a reoxidation of cofactors FADH2 or NADPH in the presence of oxygen. Reduction of (14)C-2,4-DNP to 2-amino-4-nitrophenol and 4-amino-2-nitrophenol by rat liver homogenates was not affected by the addition of p-nitrobenzoic acid, suggesting that different nitroreductases are involved. However, p-nitrophenol, o-nitrophenol, and 2,4-dinitro-6-sec-butylphenol inhibited the reduction of 2,4-DNP. The reduction was competitively inhibited by o-nitrophenol and noncompetitively inhibited by p-nitrophenol and 2,4-dinitro-6-sec-butylphenol. These results indicate separate metabolic pathways for 2,4-DNP and p-nitrobenzoic acid. The competitive inhibition by o-nitrophenol, however, suggests that 2,4-DNP and o-nitrophenol compete for the same active site on the nitroreductase, while the noncompetitive inhibition by the other two nitro compounds suggests binding at different sites on the enzyme. Limited information indicates that 2,4-DNP may also be conjugated to glucuronic acid or sulfate in the liver and then be excreted in the urine.

In urine of /sc/ treated rabbits, dinitrophenol glucuronide, 2-aminonitrophenol & its ether sulfate were found. In vitro, but not in vivo, studies indicated presence of 4-aminonitrophenol. Latter was unstable ... .

For more Metabolism/Metabolites (Complete) data for 2,4-Dinitrophenol (8 total), please visit the HSDB record page.

2,4-DNP can readily enter the body through inhalation and ingestion. It can probably be absorbed through the skin also. Animal studies show that after 2,4-DNP enters the body, the blood can carry it to organs and tissues such as the liver, the kidneys, and the eyes. DNP does not build up in organs and tissues, but it is metabolized via reduction of the nitro groups or broken down to other chemicals. The parent compound and metabolites such as 2-amino-4-nitrophenol, 4-amino-2-nitrophenol and diaminophenol are excreted in the urine. 2,4-DNP is also excreted by mammals, partially unchanged, partially conjugated with glucuronic acid and probably as 2,4-diamenolphenol. (L168, T30)

Associated Chemicals

2,3-Dinitrophenol; 66-56-8

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 4th degree

Methods of Manufacturing

(a) By heating phenol with dilute sulfuric acid, cooling the product, and then nitrating, keeping the temperature approximately 50 °C; (b) by nitration with mixed acid with careful temperature control. /Dinitrophenol/

2,4-Dinitrochlorobenzene is hydrolyzed by heating with 6% aqueous sodium hydroxide at 95 - 100 °C for 4 hr. The product is precipitated by addition of acid, filtered off, and washed to remove acid and also a small quantity of the more soluble 2,6-isomer. The yield is 95 %.

General Manufacturing Information

Phenol, 2,4-dinitro-: ACTIVE

Commercial product is a mixture of 2,3-, 2,4- and 2,6- isomers. /Dinitrophenol/

Analytic Laboratory Methods

Method: Standard Methods 6420B; Procedure: gas chromatography; Analyte: 2,4-dinitrophenol; Matrix: water; Detection Limit: 13 ug/L.

Method: Standard Methods 6410B; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-dinitrophenol; Matrix: municipal and industrial discharges; Detection Limit: 42 ug/L.

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-dinitrophenol; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 50 ug/L.

For more Analytic Laboratory Methods (Complete) data for 2,4-Dinitrophenol (26 total), please visit the HSDB record page.

Clinical Laboratory Methods

Spectrophotometric analysis of plasma of rats treated, and not treated with dinitrophenol.

Storage Conditions

Interactions

In isolated perfused rat livers, 2,4-DNP caused a depletion of the mitochondrial calcium pool, without altering the extramitochondrial calcium pool. Because 2,4-DNP uncouples oxidative phosphorylation from electron transport by dissipating the electrochemical potential, which provides the energy for the accumulation of calcium in the mitochondrial matrix, only the calcium pool in the mitochondria was affected. 2,4-DNP also caused a rapid increase in NAD, along with a decrease in NADH, a rapid decrease in protein thiol content, but only a slow decrease in nonprotein thiol (e.g., reduced glutathione [GSH]), and an increase in cytoplasmic calcium concentration in isolated rat intestinal cells. This DNP-induced protein thiol loss and/or increase of cytoplasmic calcium concentration induced cell rounding and decreased cell viability. Incubation of salicylate and 2,4-DNP with intestinal cells caused a reduction in the 2,4-DNP-induced increase in cytosolic free calcium concentration by complexation, which facilitated the release of calcium from cells. Salicylate also inhibited DNP-induced cell rounding and increased cell viability in the small intestine.

Salicylate (aspirin), which also uncouples oxidative phosphorylation in mitochondrial preparations (although at much higher concentrations than 2,4-DNP), partially inhibited a protein thiol loss induced by 2,4-DNP, but not nonprotein thiol loss by 2,4-DNP in the small intestine of rats. Although DNP inhibits the absorption of the hydrophilic drug, cefmetazole, incubation of DNP and salicylate removed this inhibitory effect in the small intestine. By preventing the DNP-induced protein thiol loss in the small intestine, salicylate appears to enhance diffusivity of cefmetazole in the small intestines. However, salicylate at very high doses can also increase respiratory rates and produce hyperthermia in humans, and possibly exaggerate these signs in persons acutely exposed to 2,4-DNP.

Pretreatment of rats with haloperidol significantly diminished the hyperpyrexia and lethality of 2,4-DNP by interfering with the uncoupling of oxidative phosphorylation by 2,4-DNP. The protection by haloperidol may have occurred by an indirect action on the mitochondrial membrane.

For more Interactions (Complete) data for 2,4-Dinitrophenol (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

The superior adsorption capacity of 2,4-Dinitrophenol under ultrasound-assisted magnetic adsorption system: Modeling and process optimization by central composite design

Ali Azari, Mojtaba Yeganeh, Mitra Gholami, Mehdi SalariPMID: 34329032 DOI: 10.1016/j.jhazmat.2021.126348

Abstract

2,4-Dinitrophenol (DNP) was listed as a priority pollutant; accordingly, DNP-contaminated effluent must be treated before discharging to the receiving resources. In the present study, the hybrid ultrasound-assisted GO-FeO

system was employed to decontaminate DNP solution. Ultrasound irradiation makes the mass transfer of adsorbate improved and Fe

O

enables GO separation from liquid phase under external magnetic field. The as-synthesized GO-Fe

O

composite was characterized by SEM, TEM, XRD, FTIR, BET and VSM. A response surface methodology based central composite design (RSM-CCD) was used to estimate and optimize of various variables on DNP removal percentage. Under optimal conditions (pH: 4.45, adsorbent dose: 0.178 g/L, ultrasound frequency: 40.02 kHz and DNP concentration: 50.10 mg/L, maximum adsorption capacity was calculated to be 425.58 mg/g for the ultrasound system, higher than the simple system 309.40 mg/g, indicating the importance of synergistic effect between the ultrasound waves and the adsorption process. The ultrasound-assisted adsorption system showed the better agreement with the Langmuir isotherm (R

> 0.997), while the results of the stirring system were more consistent with the Freundlich model (R

> 0.991). The experimental results indicated that the pseudo-second-order kinetic model well fitted by experiment data and rate constant was calculated to be 0.000148 min

and 0.000002 min

under ultrasound and silent systems, respectively. The rate of desorption under ultrasound was more favorable and reuse of the adsorbent in both systems after 10th consecutive cycles reduced by about 22%. Thermodynamic calculations also confirmed the endothermicity and spontaneity of both systems. Electrostatic attraction, hydrogen bonding, and π -π interactions played key roles during the adsorption of DNP onto the MGO. In conclusion, the outcomes of this study provide valuable information of the ultrasound-assisted GO-Fe

O

system for practical applications.

Long-term intake of the illegal diet pill DNP reduces lifespan in a captive bird model

Antoine Stier, Pierre Bize, Sylvie Massemin, François CriscuoloPMID: 33278594 DOI: 10.1016/j.cbpc.2020.108944

Abstract

2,4-Dinitrophenol (DNP), a molecule uncoupling mitochondrial oxidative phosphorylation from oxygen consumption, is illegally used by humans as a diet pill, but is nonetheless investigated as a potential human medicine against 'metabesity'. Due to its proven acute toxicity and the scarceness of long-term studies on DNP administration in vertebrates, we determined the impact of a long-term DNP treatment (~4 mg.kg.day

, i.e. within the range taken illegally by humans) on body mass, metabolism, ageing and lifespan in a captive bird model, the zebra finch. The chronic absorption of DNP over life (>4 years) led to a mild increase in energy expenditure (ca. +11% compared to control group), without significantly altering the normal slight increase in body mass with age. DNP did not significantly influence the alteration of physical performance, the rise in oxidative damage, or the progressive shortening of telomeres with age. However, DNP-treated individuals had a significantly shorter lifespan (ca. -21% in median lifespan compared to control group), thereby raising potential concerns about DNP use as a diet pill or medicine.

Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions

Jin Il Kwak, Shin Woong Kim, Lia Kim, Rongxue Cui, Jieun Lee, Dokyung Kim, Yooeun Chae, Youn-Joo AnPMID: 33011648 DOI: 10.1016/j.aquatox.2020.105646

Abstract

2,4-dinitrophenol (2,4-DNP) is a phenolic compound used as a wood preservative or pesticide. The chemical is hazardous to freshwater organisms. Although 2,4-DNP poses ecological risks, only a few of its aquatic environmental risks have been investigated and very limited guidelines for freshwater aquatic ecosystems have been established by governments. This study addresses the paucity of 2,4-DNP toxicity data for freshwater ecosystems and the current lack of highly reliable trigger values for this highly toxic compound. We conducted acute bioassays using 12 species from nine taxonomic groups and chronic assays using five species from four taxonomic groups to improve the quality of the dataset and enable the estimation of protective concentrations based on species sensitivity distributions. The acute and hazardous concentrations of 2,4-DNP in 5% of freshwater aquatic species (HC) were determined to be 0.91 (0.32-2.65) mg/L and 0.22 (0.11-0.42) mg/L, respectively. To the best of our knowledge, this is the first report of a suggested chronic HC

for 2,4-DNP and it provides the much-needed fundamental data for the risk assessment and management of freshwater ecosystems.

A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches

Victor N Samartsev, Alena A Semenova, Mikhail V DubininPMID: 32367259 DOI: 10.1007/s12013-020-00914-5

Abstract

Theoretical and experimental studies have revealed that that in the liver mitochondria an increase in the rate of free respiration in state 3 induced by protonophore uncouplers 2,4-dinitrophenol and сarbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone is equal to or slightly greater than the increase in respiration rate in state 4 induced by these uncouplers. In contrast to these protonophore uncouplers, the decoupler α,ω-tetradecanedioic acid, increasing the rate of respiration in state 4, does not significantly affect the rate of free respiration in state 3. We have proposed quantitative indicators that allow determining the constituent part of the rate of respiration in state 4, associated with the decoupling effect of the uncoupler. Using the example of palmitic acid, we have found out the fundamental possibility of the simultaneous functioning of uncouplers by two mechanisms: as protonophores and as decouplers. The data obtained contradict the delocalized version of Mitchell's chemiosmotic theory, but are in complete agreement with its local version. It can be assumed that the FF

-ATP synthase and nearby respiratory chain complexes form a local zone of coupled respiration and oxidative ATP synthesis (zones of oxidative phosphorylation). The uncoupler-induced stimulation of mitochondrial free respiration of mitochondria in state 3 is mainly due to the return of protons to the matrix in local zones, where the generation of a proton motive force (Δр) by respiratory chain complexes is associated with various transport processes, but not with ATP synthesis (zones of protonophore uncoupling). In contrast, respiratory stimulation in state 4 by decouplers is realized in local zones of oxidative phosphorylation by switching the respiratory chain complexes to the idle mode of operation in the absence of ATP synthesis.

2,4-Dinitrophenol overdose - Everything old is new again

A Griffiths, N Milne, B Ong, T WatkinsPMID: 33706128 DOI: 10.1016/j.jflm.2021.102148

Abstract

A complete case example of a fatal 2,4-dinitrophenol (DNP) overdose involving a 23-year-old male is described. Included are details of not only the patient's presentation symptoms and treatment, but also the subsequent findings of the coronial investigation process including the autopsy, post-mortem computed tomography (PMCT) scanning and toxicological analysis and results. The patient presented with elevated temperature, heart rate and blood pressure. Multiple treatments were conducted to counteract these symptoms, however the patient died approximately 1.5 hours after hospital admission and some 4.5 hours after the DNP was initially consumed. Autopsy revealed the presence of cardiovascular disease that was contributory to death and post-mortem computed tomography showed evidence of decompositional intravascular gas in the neck, head, face, lower abdomen, heart and hepatic systems. Toxicological analysis was completed by protein precipitation with methanol and subsequent instrumental analysis by LC/MS/MS in negative ion mode. The antemortem blood specimen showed the presence of tadalafil, two anabolic steroids and a DNP concentration of 110 mg/kg which is consistent with other reported DNP fatalities. Despite the small amount of time between the antemortem specimen collection and death, the DNP concentration identified in the femoral blood post-mortem specimen was comparably low (5.5 mg/kg). DNP concentrations also reduced during an extended period of specimen storage prior to analysis indicating some instability in biological specimens even when refrigerated or frozen. DNP was found to be distributed primarily in the aqueous tissues (blood, vitreous, bile) rather than solid matrices (liver, kidney, muscle).A universal dual mechanism immunotherapy for the treatment of influenza virus infections

Xin Liu, Boning Zhang, Yingcai Wang, Hanan S Haymour, Fenghua Zhang, Le-Cun Xu, Madduri Srinivasarao, Philip S LowPMID: 33154358 DOI: 10.1038/s41467-020-19386-5

Abstract

Seasonal influenza epidemics lead to 3-5 million severe infections and 290,000-650,000 annual global deaths. With deaths from the 1918 influenza pandemic estimated at >50,000,000 and future pandemics anticipated, the need for a potent influenza treatment is critical. In this study, we design and synthesize a bifunctional small molecule by conjugating the neuraminidase inhibitor, zanamivir, with the highly immunogenic hapten, dinitrophenyl (DNP), which specifically targets the surface of free virus and viral-infected cells. We show that this leads to simultaneous inhibition of virus release, and immune-mediated elimination of both free virus and virus-infected cells. Intranasal or intraperitoneal administration of a single dose of drug to mice infected with 100x MLDvirus is shown to eradicate advanced infections from representative strains of both influenza A and B viruses. Since treatments of severe infections remain effective up to three days post lethal inoculation, our approach may successfully treat infections refractory to current therapies.

Amperometric Cytosensor for Studying Mitochondrial Interferences Induced by Plasticizers Bisphenol B and Bisphenol A

Roberto Dragone, Gerardo Grasso, Chiara FrazzoliPMID: 33171786 DOI: 10.3390/molecules25215185

Abstract

The widespread presence of plasticizers Bisphenol B (BPB) and Bisphenol A (BPA) in food contact materials, medical equipment, and common household products is a toxicological risk factor for health due to internal exposure after environmental dietary exposure. This work describes the use of an amperometric cytosensor (i.e., a whole cell-based amperometric biosensoristic device) for studying mitochondrial interferences of BPA and BPB (5-100 µg/mL) in the yeastmodel following long-term (24 h) exposure (acute toxicity). Percentage interference (%ρ) on yeast aerobic mitochondrial catabolism was calculated after comparison of aerobic respiration of exposed and control

cell suspensions. Results suggested the hypothesis of a dose-dependent co-action of two mechanisms, namely uncoupling of oxidative phosphorylation and oxidative stress. These mechanisms respectively matched with opposite effects of hyperstimulation and inhibition of cellular respiration. While uncoupling of oxidative phosphorylation and oxidative stress have been previously described as separate effects from in vitro BPA exposure using other biochemical endpoints and biological systems, effects of BPB on cellular aerobic respiration are here reported for the first time. Results highlighted a similar hyperstimulation effect after exposure to 5 µg/mL BPA and BPB. About a 2-fold higher cellular respiration inhibition potency was observed after exposures to 15, 30, and 100 µg/mL BPB compared to BPA. 2,4-Dinitrophenol (2,4-DNP) was used as model uncoupling agent. A time-dependent mechanism of mitochondrial interference was also highlighted.

Mitochondria exert age-divergent effects on recovery from spinal cord injury

Andrew N Stewart, Katelyn E McFarlane, Hemendra J Vekaria, William M Bailey, Stacey A Slone, Lauren A Tranthem, Bei Zhang, Samir P Patel, Patrick G Sullivan, John C GenselPMID: 33422552 DOI: 10.1016/j.expneurol.2021.113597